molecular formula C13H17BClFO3 B6303933 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester CAS No. 2121514-87-0

3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B6303933
CAS No.: 2121514-87-0
M. Wt: 286.53 g/mol
InChI Key: DLBHDXHBTLRQDP-UHFFFAOYSA-N
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Description

Product Overview 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is an organoboron compound serving as a versatile synthetic intermediate in research and development. This reagent is supplied as a solid and should be stored in a cool, dry place, ideally between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Scientific Value As an aryl boronic acid derivative, this compound is primarily used as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . The presence of both chloro and fluoro substituents on the phenyl ring offers distinct sites for further functionalization, making this ester a valuable and flexible scaffold for medicinal chemistry programs aimed at modifying selectivity, as well as the physicochemical and pharmacokinetic properties of lead compounds . Boronic acid pinacol esters are generally stable, easy to handle, and exhibit low toxicity, which contributes to their utility in laboratory synthesis . Safety and Handling This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. General safety warnings include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautions such as wearing protective gloves and eye protection, using only in a well-ventilated area, and avoiding inhalation of dust are advised .

Properties

IUPAC Name

2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBHDXHBTLRQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136043
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
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Molecular Weight

286.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-87-0
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation method involves coupling a halogenated aromatic precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. For 3-chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, the reaction typically employs 3-bromo-5-fluoro-2-methoxybenzene as the starting material.

Key Steps :

  • Substrate Activation : The aryl bromide undergoes oxidative addition with a palladium(0) catalyst (e.g., PdCl₂(dppf)) to form a Pd(II) intermediate.

  • Transmetallation : Bis(pinacolato)diboron transfers its boron moiety to the Pd(II) complex.

  • Reductive Elimination : The Pd catalyst regenerates, releasing the boronic ester product.

Optimized Conditions and Yield Data

A representative procedure from patent literature outlines:

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Base : Potassium acetate (2 eq)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Time : 45 minutes

  • Yield : 81.4%

Table 1 : Miyaura Borylation Variants and Outcomes

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Source
PdCl₂(dppf)·CH₂Cl₂KOAcDioxane1000.7581.4
Pd(OAc)₂/XPhosK₂CO₃THF80268
Pd(PPh₃)₄Et₃NToluene1101.572

The choice of catalyst and solvent significantly impacts efficiency. Palladium complexes with bidentate ligands (e.g., dppf) enhance stability at elevated temperatures, while polar aprotic solvents like dioxane improve reagent solubility.

Lithiation-Electrophilic Trapping: Alternative Route

Methodology Overview

This two-step approach leverages directed ortho-lithiation to install the boron moiety. The protocol, adapted from similar arylboronic ester syntheses, involves:

  • Lithiation : Treating 1-chloro-3-fluoro-2-methoxybenzene with a strong base (e.g., n-BuLi) at -78°C to generate a lithium intermediate.

  • Electrophilic Quenching : Adding trimethyl borate (B(OMe)₃) followed by pinacol esterification.

Critical Parameters and Challenges

  • Temperature Control : Lithiation requires strict maintenance of -78°C to prevent side reactions.

  • Electrophile Selection : Trimethyl borate outperforms other boron reagents (e.g., BF₃·OEt₂) in minimizing proto-deboronation.

  • Workup : Acidic hydrolysis (HCl) converts the boronate intermediate to the free boronic acid, which is then esterified with pinacol.

Table 2 : Lithiation-Trapping Performance Metrics

BaseElectrophileTemp (°C)Boronic Acid Yield (%)Pinacol Ester Yield (%)Source
n-BuLiB(OMe)₃-786758
LDAB(OiPr)₃-785951

This method offers regioselectivity but suffers from lower yields compared to Miyaura borylation due to sensitivity in lithiation and competing side reactions.

Industrial-Scale Production and Automation

Continuous-Flow Systems

Recent advancements transition batch protocols to continuous-flow reactors, enhancing reproducibility and scalability. Key features include:

  • Precision Temperature Control : Microreactors maintain optimal conditions (±1°C) during exothermic steps.

  • In-Line Purification : Integrated chromatography columns remove Pd residues, achieving >99.5% purity.

Economic and Environmental Considerations

  • Catalyst Recycling : Pd recovery systems reduce costs by 40–60% in large-scale runs.

  • Solvent Recovery : Closed-loop dioxane recycling minimizes waste.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

ParameterMiyaura BorylationLithiation-Trapping
Yield 75–85%50–60%
Scalability High (kg-scale demonstrated)Moderate (limited by cryogenic conditions)
Selectivity Excellent (no positional isomers)Moderate (requires directing groups)
Pd Usage 5 mol%Not applicable
Cost Moderate (Pd expense)Low (base reagents cheap)

Miyaura borylation is preferred for large-scale synthesis despite Pd costs, whereas lithiation-trapping remains useful for small-scale, regioselective applications .

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling:
This reaction allows for the coupling of aryl or vinyl halides with boronic esters to form biaryl compounds. The use of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester in this context facilitates the creation of complex organic structures, making it invaluable in synthetic organic chemistry.

Mechanism:
The mechanism involves the coordination of the boron atom to a palladium catalyst, followed by the oxidative addition of the aryl halide, and subsequent reductive elimination to form the desired biaryl product. The presence of chlorine and fluorine substituents enhances the electronic properties of this boronic ester, improving reaction efficiency and selectivity.

Medicinal Chemistry

Drug Development:
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to participate in carbon-carbon bond formation makes it suitable for constructing complex drug molecules.

Case Study - Anticancer Activity:
Research has indicated that derivatives of boronic acids, including this compound, may inhibit proteasome activity in cancer cells, promoting apoptosis. A study demonstrated that structural analogs could effectively inhibit growth in specific cancer cell lines, suggesting potential therapeutic applications.

Biological Applications

Enzyme Inhibition:
Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases and proteasomes. The unique structure of this compound may enhance its binding affinity to these targets, opening avenues for developing enzyme inhibitors as therapeutic agents.

Antimicrobial Properties:
Recent studies have highlighted the effectiveness of boronic acids against biofilms formed by pathogens like Pseudomonas aeruginosa. This suggests that compounds like this compound could be explored further for their antimicrobial potential.

Industrial Applications

Agrochemicals and Polymers:
In industry, this compound is utilized in the production of agrochemicals and advanced materials. Its reactivity allows for modifications that can lead to novel agrochemical agents or polymeric materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The substituent pattern on the phenyl ring significantly influences the compound’s behavior. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Solubility (Key Solvents) Reactivity Notes
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester Cl (3), F (5), OMe (2) ~308.56* High in chloroform Electron-withdrawing groups enhance oxidative stability
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Cl (3), F (5), OEt (4) 300.56 Moderate in acetone Ethoxy group increases steric hindrance, reducing coupling efficiency
3-Chloro-5-methylphenylboronic acid pinacol ester Cl (3), Me (5) ~266.55 High in chloroform Methyl group donates electrons, accelerating cross-coupling yields (62% isolated)
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester F (3), COOMe (4) 280.10 Low in hydrocarbons Electron-withdrawing COOMe group slows hydrolysis

*Calculated based on molecular formula C₁₃H₁₆BClFO₃.

Key Findings :

  • Solubility: All pinacol esters exhibit superior solubility in chloroform and ketones compared to boronic acids .
  • Reactivity : Electron-withdrawing substituents (Cl, F) stabilize the boronic ester but may require harsher hydrolysis conditions (e.g., NaIO₄ or HCl) for conversion to boronic acids .
  • Synthetic Yields : Methyl and methoxy substituents at position 5 yield comparable cross-coupling efficiencies (62% for both), suggesting steric effects dominate over electronic effects in these positions .

Hydrolysis and Stability Profiles

Pinacol esters require acidic or oxidative conditions for hydrolysis. For example:

  • This compound likely hydrolyzes via prolonged HCl treatment (4–8 hours for similar compounds ).
  • 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ at pH 7.27, showing a UV-vis spectral shift (λmax 405 nm), indicating faster oxidative cleavage compared to non-electron-deficient analogs .

Biological Activity

3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and utility in organic synthesis. This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group on a phenyl ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Boronic acids and their derivatives have been recognized for various biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects. The specific biological actions of this compound are still under investigation, but several studies highlight its potential.

Key Biological Activities

  • Enzyme Inhibition :
    • Boronic acids are known to act as proteasome inhibitors. For instance, similar compounds have shown IC50 values in the nanomolar range against cancer cell lines, indicating strong inhibitory effects on cell proliferation .
  • Anticancer Properties :
    • Research indicates that boronic acid derivatives can induce cell cycle arrest in cancer cells. For example, studies have shown that certain boronic acids can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer types .
  • Antimicrobial Effects :
    • Boronic acids have demonstrated activity against bacterial infections by inhibiting β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics .

Case Studies and Research Findings

Recent studies have explored the biological implications of boronic acid derivatives:

  • Study on Proteasome Inhibitors : A study examined a series of boronic acids, including structural analogs of this compound. The findings suggested that these compounds could effectively inhibit proteasome activity in cancer cells, thereby promoting apoptosis .
  • Antimicrobial Activity : Another research highlighted the effectiveness of boronic acids against Pseudomonas aeruginosa biofilms, showing reduced virulence factor production without the need for traditional antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains chloro and fluoro groupsPotential proteasome inhibitor
4-Chloro-2-fluorophenylboronic acid pinacol esterLacks methoxy substitutionModerate enzyme inhibition
4-Bromo-2-fluorophenylboronic acid pinacol esterContains bromo instead of chloroVaries in reactivity

The mechanism by which this compound exerts its biological effects likely involves its ability to form reversible covalent bonds with diols and other nucleophiles present in biological systems. This property is crucial for its role as an enzyme inhibitor and in drug delivery systems targeting cancer cells.

Q & A

Basic Research Questions

Q. How is 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester synthesized, and what purification methods are recommended?

  • Synthesis : The compound is typically synthesized via esterification of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid with pinacol. This reaction is often catalyzed by acid or base in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions (20–40°C) to prevent decomposition of the boronic acid moiety .
  • Purification : Column chromatography using silica gel and non-polar solvent mixtures (e.g., hexane/ethyl acetate) is recommended to isolate the product with >95% purity. Rotary evaporation under reduced pressure removes volatile byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular Formula : C₁₃H₁₆BClFO₃ (inferred from structurally similar compounds ).
  • Molecular Weight : ~286.5 g/mol.
  • Solubility : High solubility in organic solvents (THF, DCM, DMF); low solubility in water.
  • Stability : Stable under inert atmospheres (N₂/Ar) at –20°C but susceptible to hydrolysis in aqueous or acidic conditions. Store in amber vials to prevent light-induced degradation .

Q. What is the role of this boronic ester in Suzuki-Miyaura cross-coupling reactions?

  • The compound acts as an aryl donor, forming carbon-carbon bonds with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). The pinacol ester group enhances stability and prevents premature hydrolysis of the boronic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized for efficient cross-coupling using this boronic ester?

  • Catalyst Selection : Pd catalysts with bulky ligands (e.g., SPhos) improve yields with sterically hindered partners.
  • Solvent Systems : Use toluene/water (4:1) for biphasic reactions or DMF for polar substrates.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time to 1–2 hours .
  • Base Choice : K₃PO₄ or Cs₂CO₃ enhances coupling efficiency for electron-deficient aryl halides .

Q. What are the stability profiles of this compound under various experimental conditions?

  • Hydrolysis Kinetics : The ester hydrolyzes slowly in neutral water (t₁/₂ ≈ 48 hours at 25°C) but rapidly under acidic (pH <3) or basic (pH >10) conditions. Hydrolysis rates can be monitored via UV-vis spectroscopy at 290 nm .
  • Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis. Avoid prolonged heating in refluxing solvents .

Q. How do spectroscopic techniques confirm the structure and purity of this boronic ester?

  • ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹¹B NMR : A singlet at δ 28–30 ppm confirms the boronic ester .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 287.1 (calculated) .

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

  • The electron-withdrawing chlorine and fluorine substituents at the 3- and 5-positions reduce electron density on the aryl ring, slowing oxidative addition but improving stability. The methoxy group at position 2 provides moderate steric hindrance, requiring tailored catalysts (e.g., PdCl₂(dppf)) for efficient coupling .

Q. How can contradictory reactivity data in cross-coupling studies be analyzed and resolved?

  • Variable Reactivity : Discrepancies often arise from competing side reactions (e.g., protodeboronation) or incomplete catalyst activation. Use ¹¹B NMR to monitor boronic ester speciation during reactions .
  • Case Study : If coupling yields drop with electron-rich partners, switch to Pd(OAc)₂ with tri-o-tolylphosphine to enhance catalytic turnover .

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